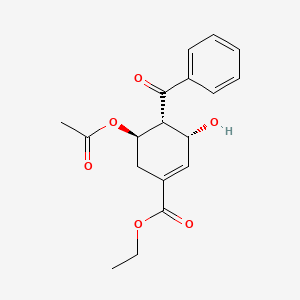
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxylation and acetoxylation: These steps introduce the hydroxy and acetoxy groups, respectively, using reagents like acetic anhydride and a base for acetoxylation, and an oxidizing agent for hydroxylation.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxy and acetoxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having an ethyl ester group but differs in the core structure and functional groups.
Bromomethyl methyl ether: Shares the ether functional group but has a different overall structure and reactivity.
Uniqueness
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
ethyl (3R,4R,5R)-5-acetyloxy-4-benzoyl-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H20O6/c1-3-23-18(22)13-9-14(20)16(15(10-13)24-11(2)19)17(21)12-7-5-4-6-8-12/h4-9,14-16,20H,3,10H2,1-2H3/t14-,15-,16-/m1/s1 |
InChI Key |
XHHYOKQGMVAEFQ-BZUAXINKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


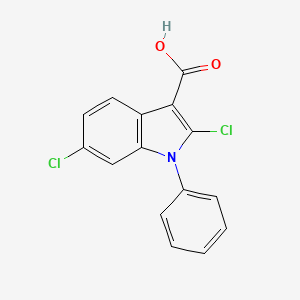
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
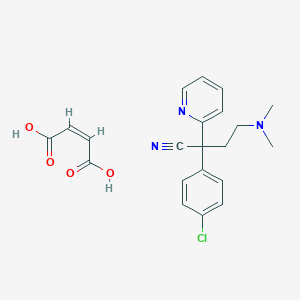
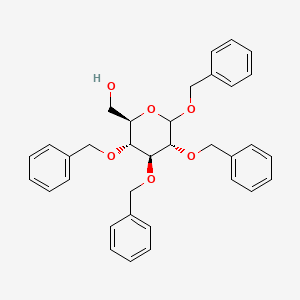
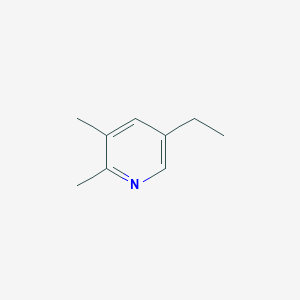
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
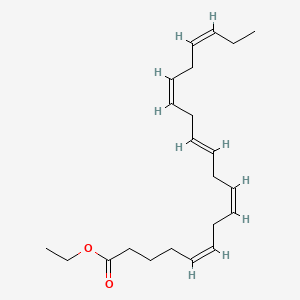

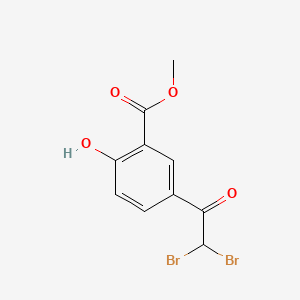

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)

![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
